Methyl 1-acetyl-2-oxoindoline-5-carboxylate
Overview
Description
Methyl 1-acetyl-2-oxoindoline-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been shown to have notable cytotoxicity toward human cancer cell lines , suggesting potential targets within these cells.
Mode of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may interact with its targets to trigger programmed cell death.
Biochemical Pathways
Related compounds have been shown to affect both extrinsic and intrinsic pathways of apoptosis , suggesting that this compound may also influence these pathways.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is stable at room temperature but may decompose at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetyl-2-oxoindoline-5-carboxylate typically involves the reaction of indole derivatives with acetic anhydride and other reagents under controlled conditions. One common method includes the reaction of indole-2-carboxylic acid with acetic anhydride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-acetyl-2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-acetyl-2-oxoindoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various indole derivatives.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Comparison with Similar Compounds
Methyl 1-acetyl-2-oxoindoline-6-carboxylate: Another indole derivative with similar synthetic routes and applications.
Indole-2-carboxylic acid: A precursor in the synthesis of various indole derivatives.
Nintedanib: An angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and cancer.
Uniqueness: Methyl 1-acetyl-2-oxoindoline-5-carboxylate is unique due to its specific structure, which allows it to be used as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
methyl 1-acetyl-2-oxo-3H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-4-3-8(12(16)17-2)5-9(10)6-11(13)15/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLACUZTXRZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595127 | |
Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247082-83-3 | |
Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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